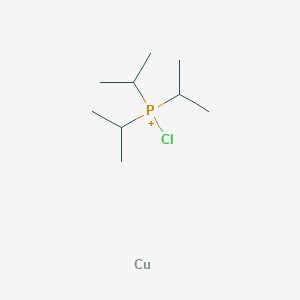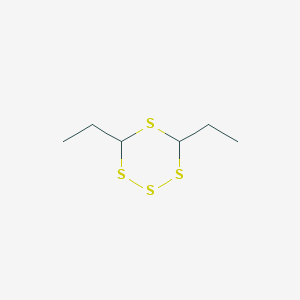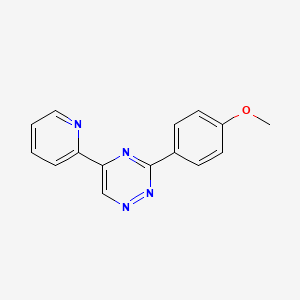
1,2,3-Tris(hexadecyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tris(hexadecyloxy)benzene: is an organic compound characterized by a benzene ring substituted with three hexadecyloxy groups at the 1, 2, and 3 positions. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including material science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Tris(hexadecyloxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of pyrogallol with 1-bromohexadecane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Tris(hexadecyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hexadecyloxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially or fully reduced benzene derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1,2,3-Tris(hexadecyloxy)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3-Tris(hexadecyloxy)benzene primarily involves its ability to participate in non-covalent interactions such as π-stacking and van der Waals forces. These interactions facilitate the self-assembly of the compound into well-ordered structures, which can be utilized in various applications, including the formation of nanomaterials and supramolecular architectures .
Comparaison Avec Des Composés Similaires
1,2,3-Tris(dodecyloxy)benzene: Similar in structure but with shorter alkyl chains, leading to different physical properties and self-assembly behavior.
1,2,3-Tris(octadecyloxy)benzene: Similar structure with longer alkyl chains, affecting its solubility and aggregation properties.
Uniqueness: 1,2,3-Tris(hexadecyloxy)benzene is unique due to its specific alkyl chain length, which provides a balance between solubility and self-assembly properties. This makes it particularly useful in applications requiring precise control over molecular interactions and aggregation behavior.
Propriétés
Numéro CAS |
151237-09-1 |
|---|---|
Formule moléculaire |
C54H102O3 |
Poids moléculaire |
799.4 g/mol |
Nom IUPAC |
1,2,3-trihexadecoxybenzene |
InChI |
InChI=1S/C54H102O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49-55-52-47-46-48-53(56-50-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(52)57-51-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-48H,4-45,49-51H2,1-3H3 |
Clé InChI |
DZORZGNDTOMRJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)


![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)




![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)



